
Saxagliptin O-β-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin O-β-D-glucuronide is a metabolite of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of saxagliptin, a process that enhances its solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin O-β-D-glucuronide involves the glucuronidation of saxagliptin. This reaction typically occurs in the liver, where saxagliptin is conjugated with glucuronic acid. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid as a cofactor and the enzyme uridine diphosphate-glucuronosyltransferase .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the glucuronidation process. The product is then purified using chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
Saxagliptin O-β-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety. Conjugation reactions, such as sulfation and methylation, can further modify the compound .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Conjugation: Sulfate donors (e.g., 3’-phosphoadenosine-5’-phosphosulfate), methyl donors (e.g., S-adenosylmethionine).
Major Products Formed
Hydrolysis: Saxagliptin and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of this compound.
科学的研究の応用
Pharmacological Properties
Mechanism of Action : Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. Incretins enhance insulin secretion in response to meals and inhibit glucagon release, leading to improved glycemic control. Saxagliptin O-β-D-glucuronide retains some pharmacological activity, contributing to the overall effects of saxagliptin in managing blood glucose levels.
Pharmacokinetics : The pharmacokinetic profile of saxagliptin indicates that it is rapidly absorbed and has a half-life that supports once-daily dosing. Its metabolism primarily occurs through cytochrome P450 enzymes, particularly CYP3A4/5, with renal and hepatic pathways involved in its clearance. The formation of this compound is significant in understanding the drug's overall efficacy and safety .
Clinical Efficacy
Saxagliptin has been extensively studied in clinical trials for its effectiveness in controlling blood glucose levels in patients with T2DM. The following table summarizes key findings from prominent studies:
Safety Profile
The safety profile of saxagliptin has been generally favorable. Common adverse effects include upper respiratory infections and gastrointestinal symptoms, but serious risks such as pancreatitis and heart failure have been documented. Notably, a study indicated an increased risk of hospitalization for heart failure among certain populations . Importantly, saxagliptin does not significantly increase the risk of hypoglycemia compared to other antidiabetic agents .
Emerging Research and Innovations
Recent studies have investigated novel applications and combinations involving this compound:
- Liver Injury Potential : A study highlighted concerns regarding drug-induced liver injury associated with saxagliptin use, emphasizing the need for monitoring liver function in patients receiving this treatment .
- Combination with Vitamin D : Research has shown that combining saxagliptin with vitamin D may enhance β-cell function preservation in adult-onset type 1 diabetes, suggesting potential new therapeutic strategies .
作用機序
Saxagliptin O-β-D-glucuronide itself does not exhibit significant pharmacological activity. its parent compound, saxagliptin, inhibits dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release in a glucose-dependent manner .
類似化合物との比較
Similar Compounds
- Vildagliptin O-β-D-glucuronide
- Sitagliptin O-β-D-glucuronide
- Linagliptin O-β-D-glucuronide
Uniqueness
Saxagliptin O-β-D-glucuronide is unique due to its specific metabolic pathway and the structural features of its parent compound, saxagliptin. Compared to other dipeptidyl peptidase-4 inhibitors, saxagliptin has a distinct adamantane moiety, which influences its pharmacokinetic properties and metabolic profile .
特性
CAS番号 |
1155849-58-3 |
---|---|
分子式 |
C₂₄H₃₃N₃O₈ |
分子量 |
491.53 |
同義語 |
(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。